![molecular formula C18H11F2N3O2S2 B2984055 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 2309626-53-5](/img/structure/B2984055.png)
2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” belongs to the class of organic compounds known as aryl-phenylketones . It has been used in the synthesis of a new series of fused pyrimidines .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps from commercially available substances. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps . The synthetic methods of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives, which are structurally similar to the compound , are still being explored .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Michael addition and S-alkylation . These reactions proceed smoothly and result in high yields .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized by NMR and HRMS analysis . Further studies are needed to fully understand the properties of “this compound”.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Sulfonamide Derivatives
Sulfonamide derivatives have been synthesized and characterized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One study describes the synthesis of novel sulfonamide derivatives from celecoxib, indicating potential therapeutic applications due to their biological activities. These compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Additionally, some derivatives showed modest inhibition of HCV NS5B RdRp activity, suggesting potential as anti-HCV agents (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Applications
Another study synthesized a series of sulfonamide derivatives with a focus on their antimicrobial and antifungal properties. These compounds were evaluated against pathogenic bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and pathogenic fungal yeasts including Saccharomyces cerevisiae and Candida albicans. The research highlights the potential of sulfonamide derivatives in developing new treatments for infections caused by these pathogens (Navneet Chandak et al., 2013).
Anticancer Activity
Sulfonamide derivatives have also been explored for their anticancer activities. A study on the new zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, making it useful for Type II photodynamic therapy applications in cancer treatment. This highlights the role of sulfonamide derivatives in developing new photosensitizers for cancer therapy (M. Pişkin et al., 2020).
Inhibition of Carbonic Anhydrase
The inhibition of carbonic anhydrase by sulfonamide derivatives has been extensively studied due to its implications in various physiological and pathological processes. A research study synthesized sulfonamide derivatives incorporating aroylhydrazone-, triazolothiadiazinyl-, or thiadiazolyl moieties, investigating their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed potent inhibition, particularly against isozymes relevant to glaucoma, edema, and certain cancers, suggesting their potential application in designing new inhibitors for therapeutic use (A. Alafeefy et al., 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a secondary messenger important in the regulation of the AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. Therefore, the inhibition of PI3K by this compound can lead to the suppression of these cellular processes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, it’s known that the compound shows potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . This suggests that the compound has good bioavailability and is able to reach its target in the body effectively.
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to the suppression of the AKT/mTOR pathway . This can lead to decreased cell growth and proliferation, potentially making this compound useful in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent-dependent relaxation process of excited TOND, which is affected by the intramolecular charge transfer (ICT) process, is analyzed by pump–probe and pump–dump–probe tests . .
Zukünftige Richtungen
The development of novel inhibitors aimed to overcome the defects of existing compounds has achieved considerable interest of medicinal chemists . Future research could focus on exploring the synthetic methods and biological properties of 2-amino-5-arylthiazolo[4,5-d]-pyrimidin-7(6H)-one derivatives .
Biochemische Analyse
Biochemical Properties
The compound 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes them an important target for therapeutic interventions .
Cellular Effects
In cellular processes, this compound has shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PI3Ks and inhibiting their activity . This leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3Ks, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
Given its potent inhibitory activity, it is likely that its effects on cellular function may be observed over time in both in vitro and in vivo studies .
Metabolic Pathways
Given its inhibitory activity on PI3Ks, it is likely to interact with enzymes and cofactors involved in the PI3K/AKT/mTOR pathway .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2S2/c19-13-3-1-4-14(20)16(13)27(24,25)23-12-8-6-11(7-9-12)17-22-15-5-2-10-21-18(15)26-17/h1-10,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUEAMXBHHJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
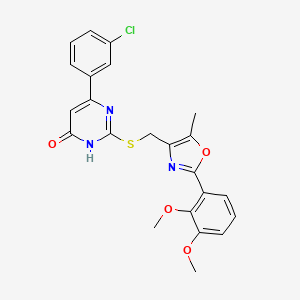
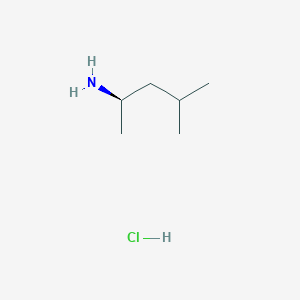
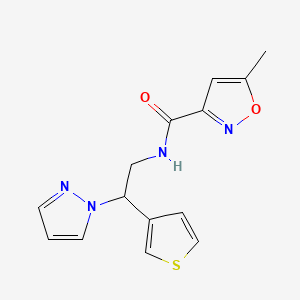
![2-[2-(3-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2983976.png)

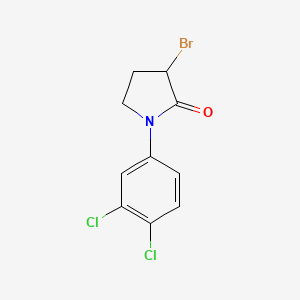
![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2983982.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2983984.png)

![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)
![2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid](/img/structure/B2983989.png)
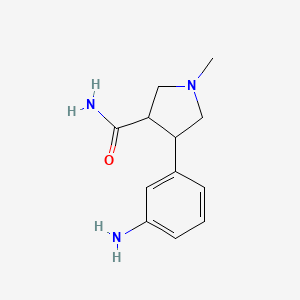
![Methyl 3-[{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2983993.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)
